

BMS-777607: A Technical Guide to its Chemical Properties, Structure, and Kinase Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent, orally bioavailable, and selective small-molecule inhibitor of the c-Met and Axl receptor tyrosine kinases.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and mechanism of action of BMS-777607. Detailed summaries of its inhibitory activity against various kinases are presented, along with methodologies for key in vitro and in vivo assays used to characterize its biological effects. Signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of its function and evaluation.

Chemical Properties and Structure

BMS-777607, also known as ASLAN-002, is an ATP-competitive inhibitor targeting the kinase domains of c-Met and other related tyrosine kinases.[1][4] Its chemical structure and properties are summarized below.



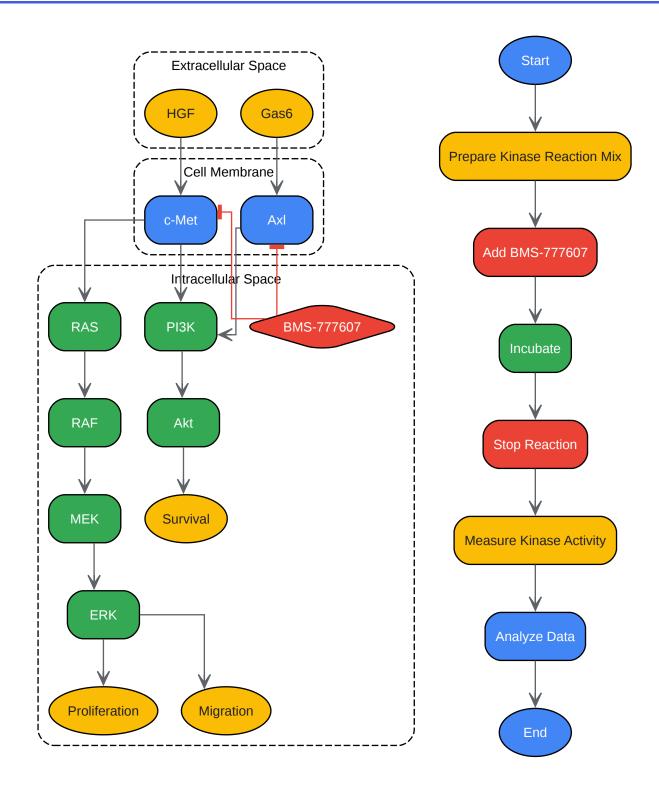
Property	Value	Reference
IUPAC Name	N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-3-pyridinecarboxamide	
Chemical Formula	C25H19ClF2N4O4	_
Molecular Weight	512.9 g/mol	_
CAS Number	1025720-94-8	
Appearance	Solid powder	
Solubility	Soluble in DMSO (≥25.65 mg/mL); insoluble in water and ethanol.	-

Mechanism of Action and Signaling Pathways

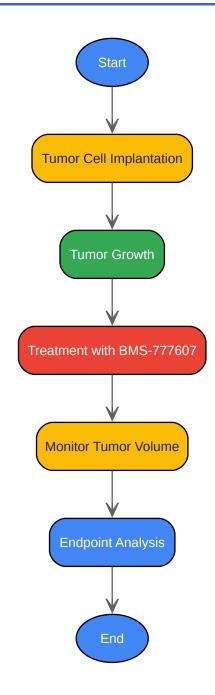
BMS-777607 functions as a multi-targeted kinase inhibitor, with high affinity for the c-Met receptor tyrosine kinase and members of the TAM (Tyro3, Axl, Mer) family of kinases. By binding to the ATP-binding site of these kinases, BMS-777607 prevents their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.

The primary signaling cascades inhibited by BMS-777607 include the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways leads to the suppression of tumor growth, angiogenesis, and metastasis.









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